molecular formula C20H20BrN5O4S2 B2979444 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole CAS No. 344268-20-8

3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole

Cat. No. B2979444
CAS RN: 344268-20-8
M. Wt: 538.44
InChI Key: LLMBSRYLOCRIKK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrrolidinyl group, a triazole ring, a sulfonyl group, a bromophenyl group, a nitrobenzyl group, and a sulfanyl group .

Scientific Research Applications

Synthesis and Chemical Reactivity

Triazole derivatives have been synthesized through various methods and have shown significant chemical reactivity, which could be relevant for the compound . For instance, the synthesis of triazolo[1,5-a]triazin-7-ones involves a sequence starting from 3-amino-5-sulfanyl-1,2,4-triazole, indicating the versatility of triazole compounds in chemical synthesis (Heras et al., 2003). This process involves alkylation, reaction with p-nitrophenyl chloroformate, and final oxidation, suggesting that similar methodologies could apply to the synthesis and functionalization of the compound of interest.

Biological Activity

Some triazole derivatives have been synthesized and evaluated for their antibacterial and surface activity, indicating potential applications in biomedical research and materials science (El-Sayed, 2006). This suggests that similar compounds, including the one of interest, could be explored for their antimicrobial properties or as components in surface coatings with antimicrobial activity.

Inhibitory Effects

Triazole derivatives have been evaluated as inhibitors against specific enzymes, such as caspase-3, which plays a crucial role in apoptosis. For example, isatin 1,2,3-triazoles were found to be potent inhibitors, suggesting potential research applications in studying apoptosis and developing therapeutic agents (Jiang & Hansen, 2011). This demonstrates the potential of triazole compounds in medicinal chemistry and drug development.

Catalysis and Material Science

Triazoloindoles and other triazole derivatives have been prepared for use as precursors in various chemical transformations, indicating applications in catalysis and material science. For instance, 3-sulfonyl[1,2,3]triazolo[4,5-b]indoles were prepared via tandem catalysis processes, showcasing the utility of triazole compounds in synthesizing complex molecules (Xing et al., 2014).

properties

IUPAC Name

3-[1-(4-bromophenyl)sulfonylpyrrolidin-2-yl]-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN5O4S2/c1-24-19(22-23-20(24)31-13-14-4-8-16(9-5-14)26(27)28)18-3-2-12-25(18)32(29,30)17-10-6-15(21)7-11-17/h4-11,18H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMBSRYLOCRIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3CCCN3S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole

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